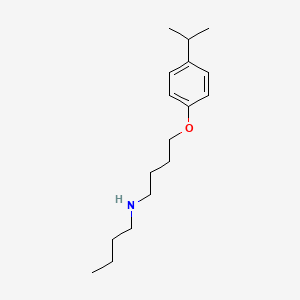

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

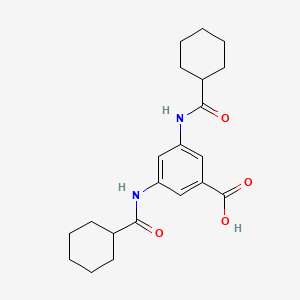

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds like N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine are explored for their degradation using advanced oxidation processes (AOPs). AOPs are effective in mineralizing nitrogen-containing compounds, which are often resistant to conventional degradation processes. Research indicates that ozone and Fenton processes are particularly reactive towards various amines, dyes, and pesticides. The degradation efficiency, reaction mechanisms, and effects of process parameters such as pH and initial concentration are crucial for optimizing treatment schemes. Cavitation is noted as a promising pre-treatment method for cost reduction, and hybrid methods offer synergistic effects for specific effluents (Bhat & Gogate, 2021).

Organic Synthesis and Catalysis

N-halo reagents, which may include or interact with this compound, are utilized in various organic transformations such as oxidation reactions, halogenation, and acylation. These reagents are pivotal in synthesizing new chemical entities, highlighting the importance of N-halo compounds in organic chemistry and synthesis (Kolvari et al., 2007).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the focus is on the sorption behaviors of phenoxy herbicides and related compounds to various matrices such as soil, organic matter, and minerals. Understanding these interactions is crucial for assessing the environmental fate of such compounds and developing remediation strategies. Studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, with sorption influenced by soil pH, organic carbon content, and mineral content (Werner, Garratt, & Pigott, 2012).

Mecanismo De Acción

- Butylparaben primarily targets enzymes involved in DNA and RNA synthesis, as well as ATPase and phosphotransferase enzymes in certain bacterial species .

- Its exact mechanism of action remains unknown, but it is proposed to interfere with membrane transport processes by disrupting the lipid bilayer .

Target of Action

Propiedades

IUPAC Name |

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-4-5-12-18-13-6-7-14-19-17-10-8-16(9-11-17)15(2)3/h8-11,15,18H,4-7,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQYXLPGNKZYRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367206 |

Source

|

| Record name | N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-74-2 |

Source

|

| Record name | N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

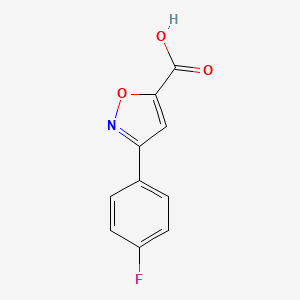

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

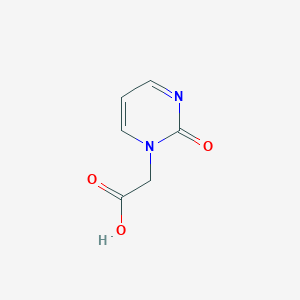

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

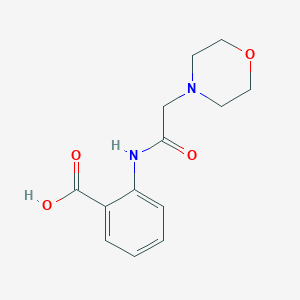

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

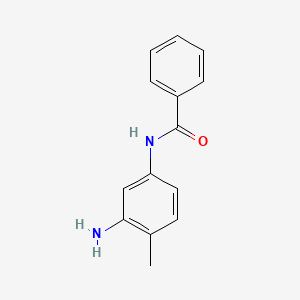

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)